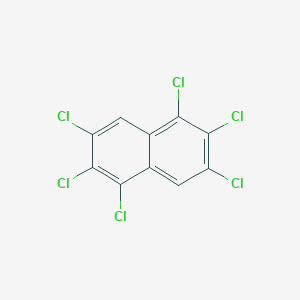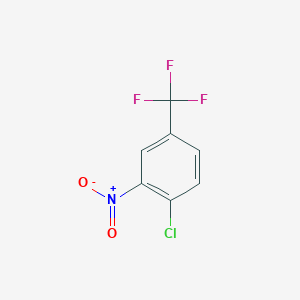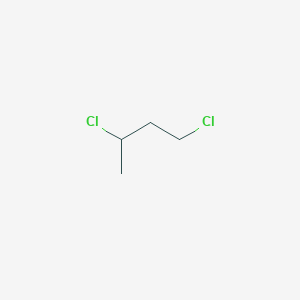
1,2,3,5,6,7-Hexachloronaphthalene
Übersicht
Beschreibung
1,2,3,5,6,7-Hexachloronaphthalene is a chlorinated derivative of naphthalene, with the molecular formula C10H2Cl6 and a molecular weight of 334.84 g/mol . This compound is part of the polychlorinated naphthalenes (PCNs) family, which are known for their persistence in the environment and potential toxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,5,6,7-Hexachloronaphthalene can be synthesized through the reductive dehalogenation of octachloronaphthalene using lithium aluminium hydride . This method involves the reduction of octachloronaphthalene in the presence of a strong reducing agent under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar chlorination and dehalogenation processes used in laboratory synthesis are scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,5,6,7-Hexachloronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Chlorinated naphthoquinones.
Reduction: Less chlorinated naphthalenes.
Substitution: Hydroxylated or aminated naphthalenes.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-Hexachloronaphthalene has several applications in scientific research:
Biology: Research on its toxicological effects helps understand the impact of chlorinated compounds on biological systems.
Medicine: Studies on its potential effects on human health, including carcinogenicity and endocrine disruption.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7-Hexachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular membranes and interfere with enzyme functions, particularly those involved in the electron transport chain . This disruption can lead to oxidative stress, cellular damage, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6,7-Hexachloronaphthalene: Another hexachlorinated naphthalene with a different chlorine atom arrangement.
Octachloronaphthalene: A fully chlorinated naphthalene used as a precursor in the synthesis of hexachloronaphthalenes.
Uniqueness: 1,2,3,5,6,7-Hexachloronaphthalene is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and toxicological properties. Its distinct structure makes it a valuable compound for studying the effects of chlorination on naphthalene derivatives.
Eigenschaften
IUPAC Name |
1,2,3,5,6,7-hexachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJCGGEQLNWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C=C(C(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036886 | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-97-7 | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-HEXACHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12KLT51QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 1,2,3,5,6,7-Hexachloronaphthalene been detected in the environment?
A1: Research indicates that this compound, along with its isomer 1,2,3,4,6,7-Hexachloronaphthalene, has been found in the blubber of harbor porpoises (Phocoena phocoena) from the Gulf of Gdańsk. [, ] This finding suggests its presence in the marine environment and potential for bioaccumulation in top predators.
Q2: What is the toxicological significance of this compound and related PCN congeners?
A2: While specific toxicological data for this compound may be limited, studies on related PCN congeners provide valuable insights. Research has shown that certain PCNs, particularly those with higher chlorination levels, can induce enzyme activity related to xenobiotic metabolism. [, ] Additionally, some PCN congeners have been identified as potent inducers of aryl hydrocarbon receptor (AhR) activity, which plays a crucial role in toxicological responses to various environmental pollutants. []
Q3: What is the significance of this compound's structure?
A3: The specific arrangement of chlorine atoms in this compound influences its chemical properties and potentially its biological activity. Researchers have successfully synthesized and characterized the crystal structure of both this compound and its isomer, 1,2,3,4,6,7-Hexachloronaphthalene. [, ] This structural information is valuable for understanding the compound's interactions with biological systems and developing analytical methods for its detection and quantification.
Q4: How is this compound analyzed in environmental samples?
A4: Studies analyzing PCNs, including this compound, in biological samples often employ sophisticated analytical techniques. [, ] A common approach involves a multi-step process:
Q5: What are the implications of finding this compound in harbor porpoises?
A5: The detection of this compound in harbor porpoises raises concerns about:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)


![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)




